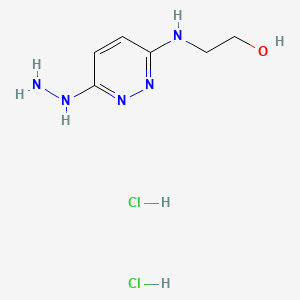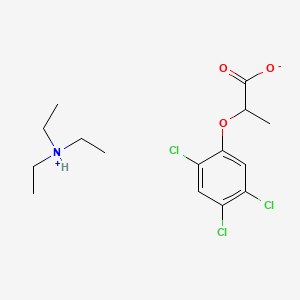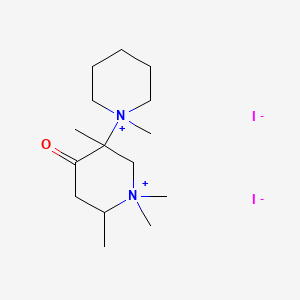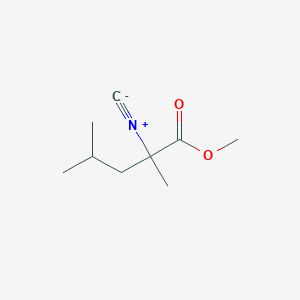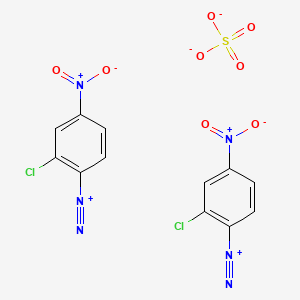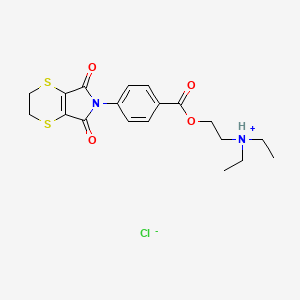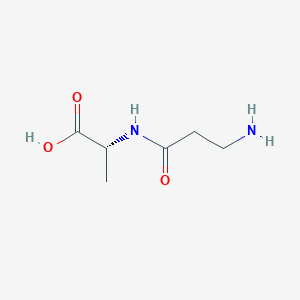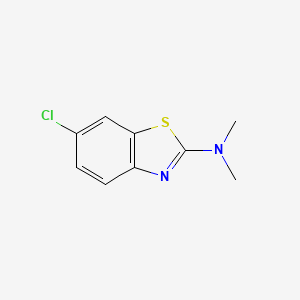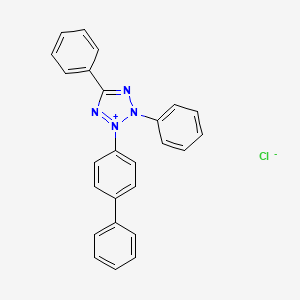
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is a chemical compound with the molecular formula C25H19ClN4. It is a tetrazolium salt, which is commonly used in biochemical experiments as a redox indicator. The compound is known for its ability to undergo reduction to form colored formazans, making it useful in various assays to indicate cellular respiration and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride typically involves the reaction of tetrazole derivatives with appropriate phenyl compounds. One common method involves the reaction of 2,5-diphenyltetrazole with p-diphenylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form colored formazans, which are used as indicators in various assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although this is less frequently performed.
Substitution: Various halide salts can be used to substitute the chloride ion under appropriate conditions.
Major Products Formed
Scientific Research Applications
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical reactions and assays.
Biology: Employed in cell viability assays to indicate metabolic activity and cellular respiration.
Medicine: Utilized in diagnostic assays to detect cellular activity and viability, particularly in cancer research.
Industry: Applied in quality control processes to assess the metabolic activity of microbial cultures.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride involves its reduction to form colored formazans. This reduction is catalyzed by dehydrogenase enzymes present in metabolically active cells. The formazan product is insoluble and precipitates out, allowing for easy visualization and quantification of cellular activity. The molecular targets include various dehydrogenase enzymes involved in cellular respiration .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Used in viability assays for eukaryotic cells and bacteria.
Uniqueness
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is unique due to its specific structure, which allows for the formation of highly colored formazans. This makes it particularly useful in assays where visual detection of metabolic activity is required. Its ability to form stable and easily detectable formazans sets it apart from other tetrazolium salts .
Properties
CAS No. |
21520-86-5 |
|---|---|
Molecular Formula |
C25H19ClN4 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2,5-diphenyl-3-(4-phenylphenyl)tetrazol-3-ium;chloride |
InChI |
InChI=1S/C25H19N4.ClH/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)29-27-25(22-12-6-2-7-13-22)26-28(29)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChI Key |
WQRUUHQSMBWGME-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



